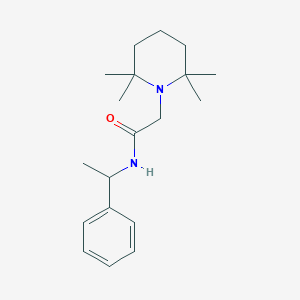![molecular formula C19H20O2S B14647184 {2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid CAS No. 54997-36-3](/img/structure/B14647184.png)
{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid is a chemical compound characterized by its unique structure, which includes a cyclopentyl group attached to a phenyl ring through a sulfanyl linkage, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 4-cyclopentylphenyl sulfide with 2-bromoacetic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields.
Analyse Chemischer Reaktionen
Types of Reactions
{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of {2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid involves its interaction with specific molecular targets. The sulfanyl group can form interactions with proteins or enzymes, potentially inhibiting their activity. The acetic acid moiety can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{2-[(4-Chlorophenyl)sulfanyl]phenyl}acetic acid: Similar structure but with a chlorine atom instead of a cyclopentyl group.
{2-[(4-Methylphenyl)sulfanyl]phenyl}acetic acid: Contains a methyl group instead of a cyclopentyl group.
Uniqueness
The presence of the cyclopentyl group in {2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Eigenschaften
CAS-Nummer |
54997-36-3 |
|---|---|
Molekularformel |
C19H20O2S |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-[2-(4-cyclopentylphenyl)sulfanylphenyl]acetic acid |
InChI |
InChI=1S/C19H20O2S/c20-19(21)13-16-7-3-4-8-18(16)22-17-11-9-15(10-12-17)14-5-1-2-6-14/h3-4,7-12,14H,1-2,5-6,13H2,(H,20,21) |
InChI-Schlüssel |
LJSODWIBJUIQCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2=CC=C(C=C2)SC3=CC=CC=C3CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


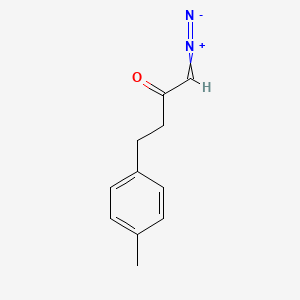
![Phenol, 3,3'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14647107.png)
![2,4-Dithiabicyclo[1.1.0]butane](/img/structure/B14647121.png)
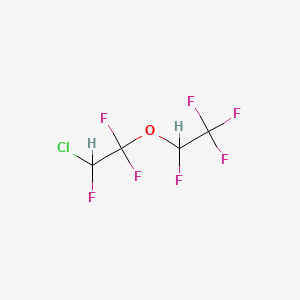
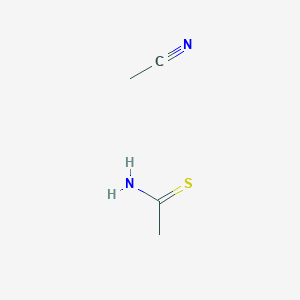
![2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid](/img/structure/B14647146.png)
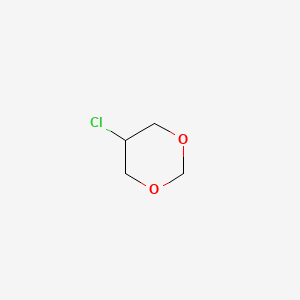
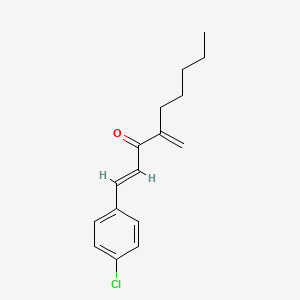
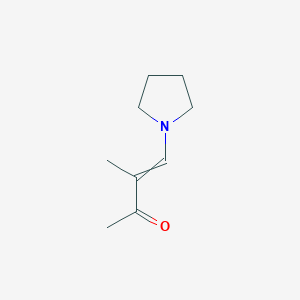
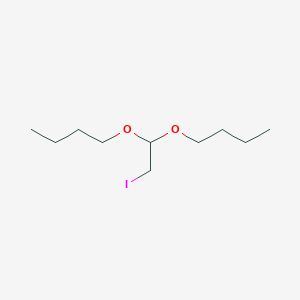

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647195.png)
![(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B14647202.png)
